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methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride

Catalog No.
S6886704
CAS No.
1895475-23-6
M.F
C9H20ClN
M. Wt
177.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amin...

CAS Number

1895475-23-6

Product Name

methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride

IUPAC Name

N-methyl-1-(2,2,3,3-tetramethylcyclopropyl)methanamine;hydrochloride

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

InChI

InChI=1S/C9H19N.ClH/c1-8(2)7(6-10-5)9(8,3)4;/h7,10H,6H2,1-5H3;1H

InChI Key

MQFCLLXAPRGVFK-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)CNC)C.Cl

Canonical SMILES

CC1(C(C1(C)C)CNC)C.Cl
Methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride, commonly known as TPMA hydrochloride, is a chemical compound that has garnered considerable attention in scientific research due to its unique molecular structure and potential applications in various fields. This paper aims to provide a comprehensive overview of TPMA hydrochloride by exploring its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, the current state of research, potential implications in various fields of research and industry, and limitations and future directions.
TPMA hydrochloride is a tertiary amine that is often used in organic synthesis as a chiral auxiliary due to its unique cyclopropyl moiety, which imparts steric hindrance to the molecule. It was first synthesized by Ryoji Noyori in 1982, who used it as a chiral auxiliary in the synthesis of optically active α-amino acids. Since then, TPMA hydrochloride has found numerous applications in asymmetric synthesis, catalysis, and chiral recognition.
TPMA hydrochloride is a white crystalline solid that is soluble in water and other polar solvents. It has a melting point of 216-218 °C and a boiling point of 282-284 °C. TPMA hydrochloride has a molecular formula of C11H24ClN and a molecular weight of 201.77 g/mol. Its chemical structure consists of a cyclopropyl group attached to a tertiary amine with four methyl groups.
TPMA hydrochloride can be synthesized by treating 2,2,3,3-tetramethylcyclopropylamine with hydrochloric acid. The reaction occurs at room temperature and produces TPMA hydrochloride as a white crystalline solid. The compound can be purified using recrystallization or column chromatography.
The characterization of TPMA hydrochloride can be done through various analytical techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography. These techniques can provide information about the molecular structure, functional groups, and crystal structure of TPMA hydrochloride.
Various analytical methods have been used to detect and quantify TPMA hydrochloride in different samples. These include HPLC, GC-MS, and LC-MS. These methods are commonly used in drug analysis, forensic analysis, and environmental monitoring.
Studies have shown that TPMA hydrochloride has potential biological activities such as antibacterial, antifungal, and antitumor properties. It has been found to be effective in inhibiting the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus fumigatus. TPMA hydrochloride has also been found to exhibit cytotoxic effects on various human cancer cell lines.
TPMA hydrochloride has been found to have a low acute toxicity and is considered safe for use in scientific experiments. However, long-term exposure to high doses of TPMA hydrochloride may cause adverse effects on human health. Therefore, proper precautions should be taken when handling TPMA hydrochloride in the laboratory.
TPMA hydrochloride has found numerous applications in various fields of scientific research, including organic synthesis, asymmetric catalysis, and chiral recognition. It has been used as a chiral auxiliary in the synthesis of various optically active compounds, such as α-amino acids, β-lactams, and natural products. TPMA hydrochloride has also been used as a catalyst in various reactions, such as hydrogenation, epoxidation, and cyclopropanation.
Research on TPMA hydrochloride is ongoing, and new applications and properties are being continuously discovered. Recent studies have focused on the synthesis and applications of TPMA hydrochloride-based chiral catalysts and ligands, which have shown promising results in various organic transformations.
TPMA hydrochloride has potential implications in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science. It can be used as a building block for the synthesis of various bioactive compounds, including drugs and agrochemicals. TPMA hydrochloride-based materials have also been studied for their potential applications in optoelectronics and drug delivery.
One limitation of TPMA hydrochloride is its high cost and limited availability. Future research can focus on developing new and efficient synthetic routes for the production of TPMA hydrochloride. Additionally, further studies are needed to explore the potential applications of TPMA hydrochloride in various fields and to fully understand its biological properties and toxicological effects.
1. Developing new synthetic routes for the production of TPMA hydrochloride
2. Exploring the potential use of TPMA hydrochloride in the synthesis of novel bioactive compounds
3. Studying the biological properties of TPMA hydrochloride in more detail
4. Investigating the safety and toxicity of TPMA hydrochloride in the long term
5. Developing new TPMA hydrochloride-based materials for optoelectronics and drug delivery
6. Understanding the mechanism of action of TPMA hydrochloride in various biological systems
7. Developing new TPMA hydrochloride-based catalysts and ligands for asymmetric synthesis and catalysis
8. Studying the potential applications of TPMA hydrochloride in emerging fields such as green chemistry and sustainable materials.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

177.1284273 g/mol

Monoisotopic Mass

177.1284273 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

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